molecular formula C4H4F7N B1329306 2,2,3,3,4,4,4-Heptafluorobutylamine CAS No. 374-99-2

2,2,3,3,4,4,4-Heptafluorobutylamine

Cat. No.: B1329306
CAS No.: 374-99-2
M. Wt: 199.07 g/mol
InChI Key: WBGBQSRNXPVFDB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutylamine typically involves the fluorination of butylamine derivatives. One common method is the reaction of 1,1,1,2,2,3,3-Heptafluoropropane with ammonia under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron(III) chloride , at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorine gas and ensure the safety and efficiency of the reaction. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,4,4,4-Heptafluorobutylamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding fluorinated amides or nitriles.

    Reduction Reactions: The compound can be reduced to form fluorinated hydrocarbons.

Common Reagents and Conditions:

Major Products:

    Substitution: Fluorinated amines or other substituted derivatives.

    Oxidation: Fluorinated amides or nitriles.

    Reduction: Fluorinated hydrocarbons.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutylamine involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity and ability to penetrate biological membranes. This property makes it useful in drug delivery systems and as a probe in biochemical studies. The compound can interact with enzymes and receptors, modulating their activity and providing insights into their function .

Comparison with Similar Compounds

  • 2,2,2-Trifluoroethylamine
  • 2,2,3,3,3-Pentafluoropropylamine
  • 1H,1H-Perfluorooctylamine
  • 3,3,3-Trifluoropropylamine
  • 2,2-Difluoroethylamine

Uniqueness: 2,2,3,3,4,4,4-Heptafluorobutylamine is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. Compared to other fluorinated amines, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F7N/c5-2(6,1-12)3(7,8)4(9,10)11/h1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGBQSRNXPVFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190840
Record name 1H,1H-Heptafluorobutylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,2,3,3,4,4,4-Heptafluorobutylamine
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CAS No.

374-99-2
Record name 2,2,3,3,4,4,4-Heptafluorobutylamine
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Record name Butylamine, 2,2,3,3,4,4,4-heptafluoro-
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Record name 1H,1H-Heptafluorobutylamine
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Record name 2,2,3,3,4,4,4-heptafluorobutylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions using 2,2,3,3,4,4,4-Heptafluorobutylamine in a "sortagging" process. What is the significance of this amine specifically?

A1: While the paper [] doesn't delve into the specific reasoning behind choosing this compound over other amines, its inclusion highlights the versatility of their peptide-based coating toolbox. The researchers demonstrate that their sortase A enzyme can attach a variety of amine compounds to their LCI anchor peptide. This suggests that this compound may offer unique surface properties or be further modified for specific applications, though this requires further investigation.

Q2: The research focuses on "click" chemistry for surface modification. Could the this compound conjugated peptide be further utilized in this context?

A2: While the paper [] primarily utilizes a dibenzocyclooctyne-modified peptide for "click" chemistry applications, the presence of the this compound conjugate suggests potential for further exploration. The fluorine atoms in this compound could introduce unique properties to the surface coating, such as altered hydrophobicity or interactions with other fluorinated molecules. Further research could investigate if the this compound conjugate can be used as a building block for creating functional surfaces with tailored properties through additional "click" chemistry reactions.

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